molecular formula C16H18N3S+ B1196488 Methylene Blue cation CAS No. 7060-82-4

Methylene Blue cation

Cat. No.: B1196488
CAS No.: 7060-82-4
M. Wt: 284.4 g/mol
InChI Key: RBTBFTRPCNLSDE-UHFFFAOYSA-N
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Description

Methylthioninium chloride, commonly referred to as methylene blue, is a salt used both as a dye and as a medication. Its chemical structure consists of a phenothiazine cation. As a medication, it plays a crucial role in treating methemoglobinemia by chemically reducing the ferric iron (Fe³⁺) in hemoglobin to ferrous iron (Fe²⁺) . Methemoglobinemia occurs when methemoglobin levels are elevated, leading to impaired oxygen transport in the blood. Methylene blue helps restore normal hemoglobin function by reducing methemoglobin back to hemoglobin.

Preparation Methods

Synthetic Routes:

Industrial Production:

  • Industrial production methods typically involve large-scale synthesis using the above routes.
  • The compound is then purified and formulated for medical use.

Chemical Reactions Analysis

Methylene blue undergoes several chemical reactions:

Common reagents and conditions vary depending on the specific reaction, but the compound’s versatility makes it valuable in various contexts.

Scientific Research Applications

Methylene blue finds applications beyond methemoglobinemia treatment:

Mechanism of Action

  • Methylene blue’s primary mechanism involves reducing methemoglobin to hemoglobin, restoring oxygen-carrying capacity.
  • It also interacts with mitochondrial electron transport, potentially influencing cellular energy production and oxidative stress.

Comparison with Similar Compounds

  • Methylene blue stands out due to its dual role as a dye and a medication.
  • Similar compounds include other phenothiazines and dyes like toluidine blue.

Biological Activity

Methylene Blue (MB), a synthetic dye and redox agent, has garnered significant attention in biological research due to its diverse pharmacological properties. This article explores the biological activity of the methylene blue cation, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Methylene blue is a phenothiazine derivative with the molecular formula C16H18N3S+C_{16}H_{18}N_3S^+ and a molecular weight of 284.4 g/mol. It functions primarily as an oxidation-reduction agent and exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : MB inhibits nitric oxide synthase (NOS) and guanylate cyclase, which play crucial roles in cardiovascular and neurological functions. The IC50 values for these activities are reported as 5.3 µM for NOS and 1.9 µM for guanylate cyclase .
  • Neuroprotective Effects : MB has been shown to exert neuroprotective effects by rescuing dopaminergic neurons from toxicity induced by rotenone, with an effective concentration (EC50) of 0.18 nM . Additionally, it prevents tau filament formation, which is significant in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Methylene blue exhibits antimicrobial properties against various pathogens, including multidrug-resistant bacteria. Its mechanism involves generating reactive oxygen species upon light activation, which leads to oxidative damage in microbial cells .

Therapeutic Applications

Methylene blue's biological activity translates into several therapeutic applications:

  • Treatment of Methemoglobinemia : MB is clinically used to treat methemoglobinemia by converting oxidized hemoglobin back to its ferrous state, thus restoring its oxygen-carrying capacity .
  • Alzheimer's Disease : Preclinical studies suggest that MB may reduce tau pathology and improve cognitive function in models of tauopathy .
  • Antimalarial Agent : MB has shown potential as an antimalarial drug by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, particularly in cases resistant to traditional treatments .

Case Study 1: Methylene Blue in Alzheimer’s Disease

A study investigated the effects of MB on tau pathology in transgenic mice models of Alzheimer's disease. The results indicated that MB treatment led to a significant reduction in insoluble tau aggregates and improved cognitive function. The mechanism was linked to the activation of the Nrf2/antioxidant response element pathway, highlighting MB's potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that MB effectively reduced bacterial load in infected wounds when used as a topical treatment. The study compared MB with conventional antibiotics and found that MB not only inhibited bacterial growth but also promoted wound healing by enhancing fibroblast proliferation and collagen synthesis .

Data Summary

The following table summarizes key biological activities and their respective mechanisms:

Biological Activity Mechanism IC50/EC50 Values
Inhibition of nitric oxide synthaseReduces NO production affecting vascular tone5.3 µM
NeuroprotectionRescues dopaminergic neurons from oxidative stressEC50 = 0.18 nM
AntimicrobialGenerates reactive oxygen species upon light activationNot specified
Treatment of methemoglobinemiaConverts ferric hemoglobin back to ferrousNot applicable
Tau filament inhibitionPrevents aggregation in neurodegenerative conditions1.9 µM

Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTBFTRPCNLSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047009
Record name Methylene blue cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7060-82-4
Record name Methylene Blue cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioninium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylene blue cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENE BLUE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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